molecular formula C15H17NO4S B2547167 Benzo[d][1,3]dioxol-5-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1351588-73-2

Benzo[d][1,3]dioxol-5-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No.: B2547167
CAS No.: 1351588-73-2
M. Wt: 307.36
InChI Key: GCBMAJOYSBZARW-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(1-oxa-4-thia-8-azaspiro[45]decan-8-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique spirocyclic structure, which includes a benzo[d][1,3]dioxole moiety and a spiro[45]decan-8-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d][1,3]dioxol-5-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the spirocyclic core. This method involves the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium (Pd2(dba)3), and a phosphine ligand like 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl (BINAP), along with a base such as cesium carbonate (Cs2CO3) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yields, reducing reaction times, and minimizing the use of expensive or hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The presence of sulfur and nitrogen atoms makes the compound susceptible to oxidation reactions.

    Reduction: The compound can be reduced under appropriate conditions to modify its functional groups.

    Substitution: The aromatic ring and spirocyclic structure allow for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) for oxidation, and reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or spirocyclic core.

Scientific Research Applications

Benzo[d][1,3]dioxol-5-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone has several scientific research applications, including:

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: It has been studied for its potential biological activities, including anticancer properties .

    Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: The compound’s reactivity and stability make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzo[d][1,3]dioxol-5-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone involves its interaction with specific molecular targets. For instance, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by modulating microtubule assembly and inhibiting tubulin polymerization . These effects are mediated through the compound’s binding to tubulin, disrupting the microtubule dynamics essential for cell division.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Benzo[d][1,3]dioxol-5-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone lies in its spirocyclic structure and the presence of multiple heteroatoms, which contribute to its diverse reactivity and potential applications. Its ability to interact with biological targets and induce specific cellular effects distinguishes it from other similar compounds.

Properties

IUPAC Name

1,3-benzodioxol-5-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c17-14(11-1-2-12-13(9-11)19-10-18-12)16-5-3-15(4-6-16)20-7-8-21-15/h1-2,9H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBMAJOYSBZARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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